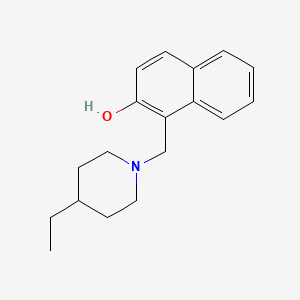

2-Naphthol, 1-((4-ethylpiperidino)methyl)-

Description

The compound 2-Naphthol, 1-((4-ethylpiperidino)methyl)- is a naphthol derivative featuring a 4-ethylpiperidine moiety attached via a methyl group to the 1-position of 2-naphthol. Its synthesis likely involves Mannich-type reactions or aminoalkylation strategies, as seen in related compounds .

Properties

CAS No. |

101781-40-2 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1-[(4-ethylpiperidin-1-yl)methyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H23NO/c1-2-14-9-11-19(12-10-14)13-17-16-6-4-3-5-15(16)7-8-18(17)20/h3-8,14,20H,2,9-13H2,1H3 |

InChI Key |

GGSLOBUNSAAFTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of aminoalkyl naphthols such as 2-Naphthol, 1-((4-ethylpiperidino)methyl)- generally follows a one-pot, three-component condensation reaction involving:

- 2-naphthol as the nucleophilic component,

- An aldehyde or aldehyde derivative,

- A secondary amine or amine derivative (in this case, 4-ethylpiperidine).

This approach is favored due to its operational simplicity, high yields, and mild reaction conditions.

One-Pot Three-Component Condensation via Grindstone Chemistry

A notable green chemistry method involves Grindstone Chemistry , which uses mechanical grinding to facilitate the reaction without solvents or with minimal catalyst. This method has been demonstrated for similar aminoalkyl naphthol derivatives:

- Reactants: 2-naphthol, aromatic aldehydes, and amines (including substituted piperidines).

- Catalyst: Methanesulfonic acid or other acid catalysts.

- Procedure: The components are ground together in a mortar and pestle for a few minutes, leading to rapid formation of the aminoalkyl naphthol.

- Yield: Typically high, around 80-90%.

- Advantages: Energy-efficient, short reaction times, easy work-up, and compatibility with various functional groups.

Mechanism: The reaction proceeds via in situ formation of ortho-quinone methide (O-QM) intermediates from 2-naphthol and aldehyde, followed by nucleophilic conjugate addition of the amine to yield the aminoalkyl naphthol.

| Parameter | Details |

|---|---|

| Reaction time | ~3-10 minutes |

| Catalyst | Methanesulfonic acid (catalytic) |

| Temperature | Ambient to mild heating (~room temp to 50°C) |

| Yield range | 80-90% |

| Solvent | Solvent-free or minimal solvent |

| Functional group tolerance | Broad (various aldehydes and amines) |

Reference: Madan Mohan et al., 2015

Catalytic One-Pot Synthesis Using Acidic Nanocatalysts

Recent advances demonstrate the use of heterogeneous acidic catalysts such as NaHSO4 supported on silica (NaHSO4.SiO2) for the synthesis of amidoalkyl naphthols, which are structurally related to aminoalkyl naphthols:

- Reaction involves condensation of β-naphthol, aldehydes, and amides or amines.

- Solvent: Acetic acid was found optimal.

- Temperature: 80°C.

- Catalyst loading: Low (0.002 g).

- Yield: High (85-90%) with short reaction times (4-6 hours).

- The catalyst is reusable and eco-friendly.

| Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | 80 | 23.5 | 4.5 |

| ZnO | Alcohol | 80 | 18 | 30 |

| Na2SO4 | Ethanol | 80 | 15 | 50 |

| MgSO4 | Ethanol | 80 | 15 | 60 |

| NaHSO4.SiO2 | Water | 80 | 20 | 40 |

| NaHSO4.SiO2 | Ethanol | 80 | 15 | 55 |

| NaHSO4.SiO2 | Acetone | 80 | 10 | 65 |

| NaHSO4.SiO2 | Acetic Acid | 80 | 4-6 | 85-90 |

Reference: ProQuest, 2022

Alternative Catalytic Methods

Other catalytic systems reported for similar aminoalkyl naphthol syntheses include:

- ZnO@SO3H@Tropine: An acidic nanocatalyst enabling efficient one-pot three-component synthesis under solvent-free or mild conditions with excellent yields.

- Mechanistic insights suggest activation of aldehydes by acidic sites on the catalyst, facilitating Knoevenagel condensation and subsequent Michael addition steps.

Reference: RSC Advances, 2024

Reference: CN102206143A Patent, 2011

Summary Table of Preparation Methods for 2-Naphthol, 1-((4-ethylpiperidino)methyl)-

Chemical Reactions Analysis

Types of Reactions

2-Naphthol, 1-((4-ethylpiperidino)methyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced naphthol derivatives .

Scientific Research Applications

2-Naphthol, 1-((4-ethylpiperidino)methyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthol, 1-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 1-(aminomethyl)-2-naphthol derivatives. Key structural analogs include:

Key Differences :

- Functional Groups: The ethyl group on piperidine may reduce polarity compared to hydroxylated analogs (e.g., 4-hydroxypiperidino), affecting solubility and receptor binding .

Physicochemical Properties

- Solubility: The 4-ethylpiperidino group increases hydrophobicity compared to hydroxylated (e.g., 4-hydroxypiperidino) or polar substituents (e.g., methoxy ).

- Tautomerism: Imino-substituted analogs (e.g., 1-[(3-nitrophenylimino)methyl]-2-naphthol) exhibit tautomerism, influencing stability and reactivity .

- Crystallinity : Piperidine and aromatic substituents promote ordered crystal packing via van der Waals interactions, as seen in X-ray studies .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-((4-ethylpiperidino)methyl)-2-naphthol?

The compound can be synthesized via modified Mannich reactions, leveraging ultrasound-assisted protocols with heterogeneous catalysts (e.g., Fe₃O₄@SiO₂@MoSB). This approach reduces reaction times (10–40 min) and improves yields (85–97%) by facilitating the three-component coupling of 2-naphthol, aldehydes, and amines under solvent-free conditions . Reaction optimization should include testing substituent effects on aromatic aldehydes and amines, as electronic and steric factors influence yield and regioselectivity.

Q. Which analytical techniques are suitable for characterizing structural and stereochemical properties?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., IP-CF6 CSP) enables enantiomeric separation, with retention factors (k′) and resolution (RS) dependent on mobile phase composition . X-ray crystallography is critical for confirming intramolecular hydrogen bonds (e.g., O–H⋯N) and dihedral angles between aromatic systems, as demonstrated in related naphthol-piperidine hybrids (e.g., 78.17° between naphthylene and benzene rings) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

- Thermal analysis : Monitor decomposition via thermogravimetric analysis (TGA) to identify temperature thresholds for degradation.

- pH-dependent stability : Use UV-Vis spectroscopy to track absorbance changes in buffered solutions (pH 2–12).

- Light exposure : Conduct accelerated photodegradation tests under UV/visible light to identify photolytic byproducts .

Advanced Research Questions

Q. What experimental designs address contradictions in toxicological data for naphthol derivatives?

Contradictions in toxicity studies (e.g., hepatic vs. renal effects) often arise from differences in exposure routes (oral, dermal, inhalation) or species-specific metabolic pathways. To reconcile discrepancies:

- Use toxicokinetic modeling to compare absorption rates and metabolite profiles across species (e.g., rodents vs. primates).

- Apply omics approaches (transcriptomics, proteomics) to identify biomarkers of organ-specific toxicity (e.g., CYP450 isoforms for hepatic effects) .

- Validate findings via peer-reviewed, multi-institutional studies to reduce bias, as recommended by ATSDR guidelines .

Q. How can molecular interactions between 1-((4-ethylpiperidino)methyl)-2-naphthol and biological targets be elucidated?

- Molecular docking : Screen against DNA intercalation sites or protein targets (e.g., human serum albumin) using software like AutoDock Vina.

- In vitro binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding constants (Kd).

- In silico ADME prediction : Tools like SwissADME can predict blood-brain barrier penetration and cytochrome P450 interactions based on log P and topological polar surface area (TPSA) .

Q. What strategies resolve challenges in chromatographic separation of stereoisomers?

- Chiral stationary phases : Optimize mobile phase composition (e.g., hexane:isopropanol ratios) to enhance enantioselectivity.

- Temperature control : Adjust column temperature to modulate retention times and improve resolution.

- Derivatization : Introduce chromophores or fluorophores via esterification to enhance detection sensitivity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on the compound’s mechanism of action?

- Dose-response analysis : Compare EC50 values across studies to identify threshold effects.

- Pathway enrichment analysis : Use tools like KEGG or GO to map differentially expressed genes/proteins to specific biological pathways.

- Meta-analysis : Pool data from heterogeneous studies while accounting for variables like exposure duration and solvent carriers .

Q. What computational methods validate experimental findings for this compound?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative stability or reactive metabolite formation.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to assess binding mode stability.

- QSAR modeling : Corrogate structural features (e.g., piperidine substitution patterns) with bioactivity data to guide analog design .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters for Ultrasound-Assisted Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 wt% | Maximizes active sites |

| Ultrasound frequency | 20–40 kHz | Enhances reaction kinetics |

| Temperature | 25–40°C | Balances energy input and stability |

Q. Table 2. Toxicological Endpoints for Priority Assessment

| Endpoint | Assay Type | Key Biomarkers |

|---|---|---|

| Hepatotoxicity | ALT/AST assays | Serum ALT, CYP3A4 |

| Nephrotoxicity | Urinary KIM-1 | NGAL, BUN/creatinine |

| Genotoxicity | Ames test | Mutagenic index |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.